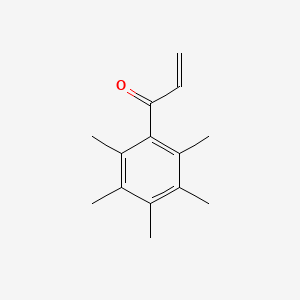![molecular formula C16H13NO2 B14311874 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol CAS No. 109485-92-9](/img/structure/B14311874.png)
7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol is an organic compound that features a naphthalene ring substituted with a pyridin-2-ylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalen-2-ol and pyridin-2-ylmethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).
Procedure: Naphthalen-2-ol is reacted with pyridin-2-ylmethanol under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Catalysts: Using catalysts to increase reaction efficiency.
Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing advanced purification methods like chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalen-2-ol derivatives.
Substitution: Halogenated naphthalenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to interact with various biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be utilized in the synthesis of dyes, pigments, and other materials that require specific structural features provided by the naphthalene and pyridine moieties.
Mecanismo De Acción
The mechanism by which 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxynaphthalen-2-ol: Lacks the pyridin-2-yl group, resulting in different chemical and biological properties.
2-(Naphthalen-1-yl)pyridine: Similar structure but with the pyridine ring directly attached to the naphthalene, affecting its reactivity and applications.
7-(Pyridin-3-ylmethoxy)naphthalen-2-ol: The position of the pyridine ring substitution can influence the compound’s properties and interactions.
Uniqueness
7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol is unique due to the specific positioning of the pyridin-2-ylmethoxy group, which can significantly impact its chemical reactivity and biological activity. This distinct structure allows for unique interactions and applications that are not possible with other similar compounds.
Propiedades
| 109485-92-9 | |
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
7-(pyridin-2-ylmethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C16H13NO2/c18-15-6-4-12-5-7-16(10-13(12)9-15)19-11-14-3-1-2-8-17-14/h1-10,18H,11H2 |
Clave InChI |
ZOGFLMDJACQJBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)COC2=CC3=C(C=CC(=C3)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/no-structure.png)
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)


![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)

